10-Aminodecylphosphonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Aminodecylphosphonic acid hydrochloride is a chemical compound with the molecular formula C10H24NO3PHCl It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a decyl chain, which is further bonded to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Aminodecylphosphonic acid hydrochloride typically involves the reaction of decylphosphonic acid with an appropriate amine under controlled conditions. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl) or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-Aminodecylphosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming imines or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like aldehydes or ketones can react with the amino group to form imines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of imines or other substituted derivatives.
Scientific Research Applications
10-Aminodecylphosphonic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialized materials and coatings, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 10-Aminodecylphosphonic acid hydrochloride involves its interaction with molecular targets through its amino and phosphonic acid groups. These functional groups can form bonds with various substrates, facilitating reactions such as coupling or substitution. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
12-Aminododecylphosphonic acid hydrochloride: Similar in structure but with a longer carbon chain.
1-Decylphosphonic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
10-Aminodecylphosphonic acid hydrochloride is unique due to its specific combination of an amino group and a phosphonic acid moiety attached to a decyl chain. This structure provides it with unique reactivity and functionality, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C10H25ClNO3P |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
10-aminodecylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C10H24NO3P.ClH/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14;/h1-11H2,(H2,12,13,14);1H |
InChI Key |
ARHUFURIYZBBRK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.